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molecular formula C8H16N2 B1291542 Bicyclo[2.2.2]octane-1,4-diamine CAS No. 1659-77-4

Bicyclo[2.2.2]octane-1,4-diamine

Cat. No. B1291542
M. Wt: 140.23 g/mol
InChI Key: VCEXBZCDUSJIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842707B2

Procedure details

DOWEX® 550A-OH hydroxide resin (Aldrich, 75 g) was suspended in methanol, filtered, rinsed with methanol, and partially air dried. A portion of 1,4-diamino-bicyclo[2.2.2]octane dihydrochloride (10 g, 46.8 mmol) was taken up in methanol (200 mL), then treated with the above hydroxyl resin and stirred for 30 min (making sure all white clumps were dissolved). The mixture was filtered, the resin rinsed with methanol, and the filtrate concentrated in vacuo to afford 6.46 g (98%) of 1,4-diaminobicyclo[2.2.2]octane free base as a white solid (caution: compound readily carbonates in air and must be stored under nitrogen).
[Compound]
Name
550A-OH hydroxide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]12[CH2:11][CH2:10][C:7]([NH2:12])([CH2:8][CH2:9]1)[CH2:6][CH2:5]2>CO>[NH2:3][C:4]12[CH2:11][CH2:10][C:7]([NH2:12])([CH2:8][CH2:9]1)[CH2:6][CH2:5]2 |f:0.1.2|

Inputs

Step One
Name
550A-OH hydroxide
Quantity
75 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.NC12CCC(CC1)(CC2)N
Step Three
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with methanol, and partially air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resin rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC12CCC(CC1)(CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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